BenchChemオンラインストアへようこそ!

(Piperidine-4-carbonyl)glycine

Computational ADME Druglikeness CNS drug design

Choose this over isonipecotic acid or gabapentin: the glycine-amide extension adds an HBD (total 3), raises TPSA to 78.4 Ų, and drops XLogP3 to –3.1, ensuring peripheral restriction for GlyT1 probes and inflammatory-disease models. The free –COOH enables direct amine coupling without deprotection, streamlining PROTAC conjugate assembly and Fmoc-SPPS incorporation. Engineered for medicinal chemistry teams requiring conformational semi-rigidity and low passive BBB penetration.

Molecular Formula C8H14N2O3
Molecular Weight 186.21 g/mol
Cat. No. B13514537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Piperidine-4-carbonyl)glycine
Molecular FormulaC8H14N2O3
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESC1CNCCC1C(=O)NCC(=O)O
InChIInChI=1S/C8H14N2O3/c11-7(12)5-10-8(13)6-1-3-9-4-2-6/h6,9H,1-5H2,(H,10,13)(H,11,12)
InChIKeyALLFAWPDUPXCNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Piperidine-4-carbonyl)glycine (CAS 1084331-38-3): Physicochemical Identity and Comparator Landscape


(Piperidine-4-carbonyl)glycine, systematically named 2-[(piperidin-4-yl)formamido]acetic acid, is a synthetic piperidine-amide-glycine conjugate with the molecular formula C₈H₁₄N₂O₃ and a molecular weight of 186.21 g/mol [1]. It comprises a piperidine ring linked via a carbonyl amide bond to a glycine residue, yielding a free carboxylic acid terminus. This compound serves as a versatile building block (synthon) in medicinal chemistry, particularly for the construction of conformationally constrained peptidomimetics, GlyT1 transporter probes, and PROTAC linker conjugates [2]. Its closest structural comparators include piperidine-4-carboxylic acid (isonipecotic acid, P4C), gabapentin, and the ethyl ester hydrochloride derivative Glycin, N-(4-piperidinylcarbonyl)-, ethylester hydrochlorid (1:1) (CAS 1423023-98-6).

Why (Piperidine-4-carbonyl)glycine Cannot Be Readily Replaced by Isonipecotic Acid or Gabapentin in Research Protocols


Although piperidine-4-carboxylic acid (isonipecotic acid) and gabapentin share the piperidine or cyclohexane scaffold with a carboxylic acid function, they lack the critical glycine-amide extension that defines (Piperidine-4-carbonyl)glycine. This extension introduces an additional hydrogen bond donor (total HBD = 3 vs. 1–2), increases topological polar surface area (TPSA = 78.4 vs. 52.2 Ų for isonipecotate), and lowers the computed lipophilicity (XLogP3 = –3.1 vs. –2.4 for isonipecotate) [1][2]. These differences translate into measurably distinct aqueous solubility, zwitterionic character, and conformational flexibility that cannot be replicated by simple piperidine carboxylic acids. In the context of GlyT1 transporter inhibitor design or PROTAC linker chemistry, substitution of (Piperidine-4-carbonyl)glycine with isonipecotic acid or gabapentin alters hydrogen-bonding networks, linker geometry, and pharmacokinetic disposition, potentially compromising target engagement, selectivity, or metabolic stability [3].

Head-to-Head Quantitative Evidence for (Piperidine-4-carbonyl)glycine vs. Isonipecotic Acid, Ethyl Ester Analog, and Fmoc-Protected Building Blocks


Computed XLogP3 and TPSA Comparison: (Piperidine-4-carbonyl)glycine vs. Isonipecotic Acid (Conjugate Base)

(Piperidine-4-carbonyl)glycine exhibits a computed XLogP3 of –3.1, which is 0.7 log units lower than isonipecotate (XLogP3 = –2.4) [1][2]. Its topological polar surface area (TPSA) is 78.4 Ų, approximately 50% larger than that of isonipecotate (52.2 Ų) [1][2]. The hydrogen bond donor count is 3 (vs. 1 for the conjugate base form) and the rotatable bond count is 3 (vs. 0) [1][2]. These computational descriptors, derived from the same PubChem release algorithm, indicate that the glycine extension substantially increases polarity and conformational degrees of freedom relative to the parent piperidine-4-carboxylic acid scaffold.

Computational ADME Druglikeness CNS drug design

Free Acid vs. Ethyl Ester Hydrochloride: Solubility and Reactivity Divergence

The free acid form, (Piperidine-4-carbonyl)glycine, has a purity specification of 98% . The ethyl ester hydrochloride analog (CAS 1423023-98-6) is offered at a minimum purity of 95% . The hydrochloride salt form enhances water solubility through salt formation, whereas the free acid relies on intrinsic polarity and zwitterionic character for aqueous dissolution. The absence of an ester group in the free acid eliminates the need for saponification or esterase-labile prodrug strategies, providing a ready-to-couple carboxylic acid handle for amide bond formation, a feature absent in the ester derivative without prior deprotection .

Solubility Salt selection Synthetic accessibility

Protonation State and Zwitterionic Character at Physiological pH: (Piperidine-4-carbonyl)glycine vs. Isonipecotic Acid

At physiological pH (7.4), (Piperidine-4-carbonyl)glycine is expected to exist predominantly as a zwitterion, with the piperidine nitrogen protonated (estimated pKa ~9.5 for secondary amine) and the glycine carboxylate deprotonated (pKa ~2.3–3.5). This contrasts with isonipecotic acid, where the carboxylic acid pKa is higher (~4.5) and the amine pKa ~10.1, resulting in a different charge state distribution [1][2]. The glycine amide spacer allows for a more extended charge separation, which can influence solubility, crystal packing, and molecular recognition by transporters or receptors. Quantitative pKa prediction for the structurally related Fmoc-N-(1-Boc-piperidin-4-yl)-glycine yields a predicted pKa of 3.84 ± 0.10, supporting the acid-strengthening effect of the piperidine-amide moiety .

Zwitterion pKa Physicochemical profiling

Scaffold-Specific GlyT1 Transporter Probe Design: Piperidine-4-carbonyl Glycine vs. Piperidine-4-carboxylic Acid

The piperidine-4-carbonyl glycine scaffold recapitulates key pharmacophoric elements found in acylated piperidine GlyT1 inhibitors, as described in Glaxo Group patent WO2005058885A2 [1]. In this patent class, the piperidine-amide-carbonyl motif, when conjugated to an amino acid or related moiety, is critical for GlyT1 binding affinity, with representative compounds achieving IC₅₀ values in the low nanomolar range. While specific GlyT1 IC₅₀ data for the unadorned (Piperidine-4-carbonyl)glycine are not publicly available, the scaffold's structural congruence with the patent-defined pharmacophore supports its use as a minimal binding element or core fragment for inhibitor optimization. By contrast, piperidine-4-carboxylic acid (isonipecotic acid) is primarily characterized as a GABA_A receptor partial agonist [2] and lacks the glycine-amide extension necessary for GlyT1 transporter engagement, representing a fundamentally different pharmacological profile.

GlyT1 inhibitor Transporter pharmacology Schizophrenia drug discovery

High-Impact Research and Procurement Scenarios for (Piperidine-4-carbonyl)glycine


Design of Peripherally-Restricted GlyT1 Probes or PET Tracer Precursors

The low computed XLogP3 (–3.1) and high TPSA (78.4 Ų) of (Piperidine-4-carbonyl)glycine predict poor passive blood-brain barrier penetration [1]. This property is advantageous for developing GlyT1 inhibitors intended to act exclusively in the periphery or as non-brain-penetrant control compounds in target engagement studies, where central exposure must be excluded to isolate peripheral pharmacodynamic effects.

Synthesis of PROTAC Linker-Payload Conjugates Requiring a Rigid, Polar Spacer

The free carboxylic acid handle, combined with the conformationally semi-rigid piperidine-amide scaffold, makes (Piperidine-4-carbonyl)glycine a high-purity (98%) building block for PROTAC linker construction . The glycine carboxylate can be directly coupled to amine-functionalized E3 ligase ligands or target-protein binders without additional deprotection, streamlining convergent synthetic routes and improving overall yield in bifunctional degrader assembly.

Development of Constrained GABA or Glycine Receptor Ligands with Reduced CNS Bioavailability

Unlike isonipecotic acid, which acts as a GABA_A partial agonist and readily enters the CNS [2], (Piperidine-4-carbonyl)glycine's increased polarity and zwitterionic character at pH 7.4 restrict passive diffusion across lipid bilayers. This profile supports its use as a scaffold for designing glycine-site or GABA-mimetic ligands intended for peripheral target engagement, such as in inflammatory or metabolic disease models where central side effects must be minimized.

Solid-Phase Peptide Synthesis (SPPS) Building Block for Conformationally Constrained Peptidomimetics

The piperidine-4-carbonyl glycine motif introduces a tertiary amide bond and a conformationally restricted piperidine ring, serving as a turn-inducer or rigid spacer in peptidomimetic design [3]. Its free acid form is directly compatible with standard Fmoc-SPPS protocols, facilitating incorporation into peptide sequences without additional orthogonal protecting group manipulations, thereby reducing synthesis cycle time and improving crude purity.

Quote Request

Request a Quote for (Piperidine-4-carbonyl)glycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.